5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine
Overview
Description
5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine, often referred to as 5-CPT-2-A, is a synthetic compound that has been studied in numerous scientific research applications. It is an aromatic amine that is derived from the thiadiazole ring system, and it has been used in various biochemical and physiological studies.
Scientific Research Applications
5-CPT-2-A has been used in various scientific research applications, such as the study of its biochemical and physiological effects on cells. It has also been studied for its potential use as an anticancer agent and as a drug for the treatment of neurodegenerative diseases. Additionally, 5-CPT-2-A has been used in the study of its pharmacological properties, such as its ability to inhibit the activity of certain enzymes.
Mechanism Of Action
The mechanism of action of 5-CPT-2-A is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Additionally, it has been shown to interact with other proteins, such as G-proteins, which are involved in signal transduction pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-CPT-2-A have been studied in numerous research studies. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Additionally, it has been shown to interact with other proteins, such as G-proteins, which are involved in signal transduction pathways. Furthermore, it has been found to have an effect on the expression of certain genes, which can lead to altered gene expression and the formation of new proteins.
Advantages And Limitations For Lab Experiments
The use of 5-CPT-2-A in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound, which makes it easy to store and handle. However, there are also some limitations to using 5-CPT-2-A in lab experiments. For example, it is not water soluble, which can make it difficult to use in certain experiments. Additionally, it is not a very potent compound, which can limit its effectiveness in certain experiments.
Future Directions
The potential future directions for research involving 5-CPT-2-A are numerous. For example, further research could be conducted to better understand its mechanism of action and its effects on cells. Additionally, further research could be conducted to explore its potential use as an anticancer agent and as a drug for the treatment of neurodegenerative diseases. Finally, research could be conducted to explore the potential use of 5-CPT-2-A in drug delivery systems.
properties
IUPAC Name |
5-[4-(4-chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-3-7-12(8-4-10)19-11-5-1-9(2-6-11)13-17-18-14(16)20-13/h1-8H,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVRFGGBVGBCGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199984 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-[4-(4-chlorophenoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
1706464-37-0 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-[4-(4-chlorophenoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706464-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-[4-(4-chlorophenoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.